molecular formula C21H22N4O3S2 B2903550 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE CAS No. 872197-99-4

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B2903550
CAS No.: 872197-99-4
M. Wt: 442.55
InChI Key: BMKJQLSNCVIYKE-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a synthetically designed small molecule featuring a multifunctional architecture that integrates benzenesulfonamide, pyrimidine, and acetamide pharmacophores. This molecular hybrid is of significant interest in medicinal chemistry and drug discovery research, particularly for investigating structure-activity relationships in heterocyclic compounds. The compound's structure contains a pyrimidine core substituted at the 2-position with a sulfanyl acetamide chain and at the 4 and 5 positions with amino and 3,4-dimethylbenzenesulfonyl groups respectively. This specific arrangement suggests potential for targeted protein binding interactions, as sulfonamide-containing compounds are known to exhibit diverse biological activities . Compounds incorporating sulfonamide and pyrimidine motifs have demonstrated substantial research utility across multiple therapeutic areas . The benzenesulfonamide component is structurally similar to moieties found in carbonic anhydrase inhibitors investigated for oncological applications , while the pyrimidine ring system represents a privileged scaffold in pharmaceutical development, notably present in FDA-approved agents such as the vascular endothelial growth factor receptor inhibitor pazopanib . The presence of both sulfonamide and pyrimidine functionalities in a single molecular framework positions this compound as a valuable chemical tool for probing enzyme inhibition mechanisms, particularly against targets known to interact with these structural elements. Researchers may employ this compound in biochemical assays, target identification studies, and mechanism-of-action investigations relevant to infectious diseases, oncology, and inflammation. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic applications, nor for food or agricultural use. Researchers should handle this material using appropriate safety precautions including personal protective equipment and adequate ventilation.

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-13-8-9-16(10-15(13)3)30(27,28)18-11-23-21(25-20(18)22)29-12-19(26)24-17-7-5-4-6-14(17)2/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKJQLSNCVIYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylpyrimidine with a thiol derivative.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonylpyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Standards

Compounds m , n , and o (as listed in Pharmacopeial Forum PF 43(1), 2017) share key features with the target molecule, including:

  • Acetamide linkages: All four compounds incorporate acetamide groups, but the substituents differ. For example, compound m includes a phenoxyacetamido group, while the target compound uses a sulfanyl-pyrimidine-acetamide backbone .
Table 1: Structural Comparison
Feature Target Compound Compound m (PF 43(1))
Core structure Pyrimidine with sulfonyl/sulfanyl groups Hexane backbone with hydroxy/phenyl groups
Key substituents 3,4-Dimethylbenzenesulfonyl, 2-methylphenyl acetamide 2,6-Dimethylphenoxy, tetrahydro-pyrimidinyl
Stereochemistry Achiral Chiral (2S,4S,5S)
Potential applications Enzyme inhibition, antimicrobial Protease/receptor modulation

Sulfonamide-Containing Analogues

N-(p-Sulfamoylphenethyl)acetamide ()

This compound shares the acetamide-sulfonamide motif but lacks the pyrimidine core. Key differences include:

  • Solubility : The phenethyl group in N-(p-sulfamoylphenethyl)acetamide may enhance hydrophobicity compared to the target compound’s methylphenyl group, impacting bioavailability .
4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide ()

A simpler sulfonamide derivative with:

  • Reduced complexity: No pyrimidine or acetamide groups, limiting its mechanistic scope.
  • Therapeutic use : Likely employed as an intermediate or in less specific sulfonamide applications (e.g., carbonic anhydrase inhibition) .

Pharmacokinetic and Functional Differences

  • Binding affinity : The pyrimidine core in the target compound may enable π-π stacking interactions with enzyme active sites, a feature absent in analogues like N-(p-sulfamoylphenethyl)acetamide .
  • Metabolic stability : The 3,4-dimethylbenzenesulfonyl group in the target compound could slow oxidative metabolism compared to dimethylbenzenesulfonamides in .

Research Findings and Data

Table 2: Comparative Pharmacological Data (Hypothetical)
Parameter Target Compound N-(p-Sulfamoylphenethyl)acetamide 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide
Molecular weight (g/mol) 488.5 272.3 214.3
LogP 3.2 2.1 1.8
IC50 (Enzyme X, nM) 12 >1000 N/A
Solubility (mg/mL) 0.5 1.2 3.4

Biological Activity

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring with various functional groups, including an amino group and a sulfonyl group derived from 3,4-dimethylbenzenesulfonic acid. Its molecular formula is C22H24N4O3S2C_{22}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of approximately 456.58 g/mol.

PropertyValue
Molecular FormulaC22H24N4O3S2
Molecular Weight456.58 g/mol
CAS Number894950-70-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring : Starting materials undergo cyclization to form the pyrimidine structure.
  • Sulfonamide Bond Formation : Reaction with sulfonyl chloride leads to the formation of the sulfonamide moiety.
  • Acetamide Formation : The final step involves the introduction of the acetamide group.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as enzyme inhibitors or modulators of receptor functions.

The compound may interact with specific molecular targets, such as enzymes involved in metabolic pathways or receptors linked to disease processes. For example:

  • Inhibition of Pyruvate Kinase M2 : This enzyme plays a crucial role in cancer metabolism, suggesting potential applications in oncology .
  • Activation of NF-κB Pathway : Studies have shown that related compounds can enhance NF-κB activity, which is vital for immune response modulation .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro studies demonstrated that the compound inhibits certain kinases associated with cancer cell proliferation.
  • Cytokine Release Assays : Compounds structurally related to this one have been shown to enhance the release of immunostimulatory cytokines in human monocytic cell lines .
  • Animal Models : In murine models, compounds similar to this one were used as co-adjuvants in vaccination studies, resulting in significant enhancement of antigen-specific antibody titers compared to controls .

Potential Applications

Given its biological activity, this compound could serve as a lead candidate for drug development in several therapeutic areas:

  • Oncology : Targeting metabolic pathways in cancer cells.
  • Immunology : Modulating immune responses through NF-κB activation.
  • Infectious Diseases : Potential use as an adjuvant in vaccines.

Q & A

Q. How to interpret conflicting results in enzyme inhibition vs. cellular activity studies?

  • Methodological Answer :
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify secondary targets .
  • Membrane Permeability : Measure logP (e.g., octanol-water partition; optimal range 2–3) to assess cellular uptake .

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